molecular formula C10H11BrCl2N2 B13743719 3-Amino-7-bromo-8-methylquinoline dihydrochloride

3-Amino-7-bromo-8-methylquinoline dihydrochloride

Cat. No.: B13743719
M. Wt: 310.01 g/mol
InChI Key: BLUJJKLJYDTFNP-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-8-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10BrN2 · 2HCl It is a derivative of quinoline, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-8-methylquinoline dihydrochloride typically involves the bromination of 8-methylquinoline followed by amination The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-8-methylquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 3-amino-8-methylquinoline.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 3-Amino-8-methylquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-7-bromo-8-methylquinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a fluorescent probe.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-methylquinoline dihydrochloride
  • 4-Amino-7-bromo-2-methylquinoline
  • 3-Amino-7-fluoroquinoline dihydrochloride

Uniqueness

3-Amino-7-bromo-8-methylquinoline dihydrochloride is unique due to the presence of both an amino group and a bromo group on the quinoline ring, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

7-bromo-8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H

InChI Key

BLUJJKLJYDTFNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)N)Br.Cl.Cl

Origin of Product

United States

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